Superior Negishi Coupling Yields: (E)- vs. (Z)-3-Iodoacrylic Acid on Solid Support
In a direct head-to-head comparison using solid-supported electrophiles, Wang resin-immobilized (E)-3-iodoacrylic acid (18a) consistently delivered substantially higher isolated yields than the corresponding (Z)-isomer (18b) in Pd₂(dba)₃/P(o-tolyl)₃-catalysed Negishi coupling with identical organozinc reagents [1]. With organozinc 2 (derived from iodoalanine), the E-isomer gave 100% yield of the (E)-α,β-unsaturated ester, while the Z-isomer gave only 63% yield of the (Z)-product [1]. With organozinc 3 (derived from ethyl 3-iodopropionate), the E-isomer achieved 90% yield vs. only 37% for the Z-isomer [1]. The stereochemistry of the starting iodoacrylate was fully conserved in the products in all cases [1].
| Evidence Dimension | Isolated yield in solid-phase Negishi cross-coupling |
|---|---|
| Target Compound Data | 18a (E-isomer): 97% (organozinc 1), 100% (organozinc 2), 90% (organozinc 3) |
| Comparator Or Baseline | 18b (Z-isomer): 94% (organozinc 1), 63% (organozinc 2), 37% (organozinc 3) |
| Quantified Difference | Δ yield = +37 percentage points (organozinc 2), +53 percentage points (organozinc 3) in favor of E-isomer |
| Conditions | Wang resin-supported iodoacrylates; 3 equiv organozinc iodide; Pd₂(dba)₃ (10 mol%), P(o-tolyl)₃ (40 mol%); THF; room temp.; 16 h; cleavage with TFA/CH₂Cl₂ |
Why This Matters
For procurement decisions in a medicinal chemistry or natural product synthesis context, selecting the E-isomer over the Z-isomer can mean the difference between quantitative yield and a yield below 40%, directly impacting synthetic efficiency and cost.
- [1] Oates, L. J.; Jackson, R. F. W.; Block, M. H. Cross coupling reactions of organozinc iodides with solid-supported electrophiles: synthesis of 4-substituted benzoic and 3-substituted (E)- and (Z)-propenoic acids and amides. Org. Biomol. Chem. 2003, 1, 140–144. View Source
